TS-011

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

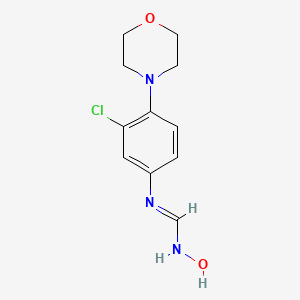

IUPAC Name |

N'-(3-chloro-4-morpholin-4-ylphenyl)-N-hydroxymethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c12-10-7-9(13-8-14-16)1-2-11(10)15-3-5-17-6-4-15/h1-2,7-8,16H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXADXBIGLLOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N=CNO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431234 | |

| Record name | Methanimidamide, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339071-18-0 | |

| Record name | N-(3-Chloro-4-morpholin-4-yl) phenyl-N'-hydroxyimido formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339071180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanimidamide, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TS-011 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP24MFJ1RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of TS-011

For Researchers, Scientists, and Drug Development Professionals

Abstract

TS-011, chemically identified as N-(3-chloro-4-morpholin-4-yl)phenyl-N'-hydroxyimidoformamide, is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a primary focus on its therapeutic potential in ischemic stroke. Preclinical studies have demonstrated its efficacy in reducing cerebral infarct volume and improving neurological outcomes by modulating cerebrovascular function. This document details the underlying signaling pathways, summarizes key quantitative data from preclinical investigations, and provides methodologies for the experimental protocols utilized in these studies.

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death and long-term disability. A key contributor to the pathophysiology of ischemic stroke is the dysregulation of cerebral blood flow and the inflammatory response. 20-HETE, a product of arachidonic acid metabolism by cytochrome P450 (CYP) 4A and 4F enzymes, has been identified as a potent vasoconstrictor and pro-inflammatory mediator implicated in the exacerbation of ischemic brain injury.[2][3] this compound has emerged as a promising therapeutic agent that specifically targets the synthesis of 20-HETE, thereby offering a novel approach to mitigate the detrimental effects of cerebral ischemia.

Mechanism of Action: Inhibition of 20-HETE Synthesis

This compound exerts its pharmacological effect by selectively inhibiting the activity of CYP4A and CYP4F enzymes, which are responsible for the ω-hydroxylation of arachidonic acid to form 20-HETE.[1] In vitro studies have demonstrated the high potency and selectivity of this compound.

Quantitative Data: In Vitro Inhibition of 20-HETE Synthesis

| Enzyme Source | Target Enzymes | IC50 Value | Reference |

| Rat Renal Microsomes | 20-HETE Synthesis | 9.19 nM | [1] |

| Human Renal Microsomes | 20-HETE Synthesis | 10 - 50 nM | [1] |

| Human Recombinant | CYP4A11, CYP4F2, CYP4F3A, CYP4F3B | ~10 - 50 nM | [1] |

Signaling Pathway

The primary mechanism of action of this compound is the reduction of 20-HETE levels, which in turn modulates downstream signaling pathways involved in vascular tone and inflammation.

dot

Caption: Mechanism of action of this compound in ischemic stroke.

Preclinical Efficacy in Ischemic Stroke Models

The therapeutic potential of this compound has been extensively evaluated in rodent models of transient middle cerebral artery occlusion (tMCAO), a widely used experimental paradigm that mimics human ischemic stroke.

Quantitative Data: In Vivo Efficacy of this compound in Rat MCAO Model

| Animal Model | Treatment Regimen | Outcome Measure | Result | Reference |

| Rat (tMCAO) | 0.01 - 1.0 mg/kg/hr | Infarct Volume Reduction | ~40% | [3][4] |

| Rat (tMCAO) | 0.01 - 1 mg/kg i.v. | Infarct Volume Reduction | 35% | [1] |

| Rat (tMCAO) | 1.0 mg/kg/hr for 1 hr, then 0.3 mg/kg/day for 7 days | Sensory Deficit Score Reduction | ~30% | [5] |

| Monkey (thromboembolic stroke) | 0.3 mg/kg bolus + 1.0 mg/kg/hr for 24 hrs (with t-PA) | Improved Neurological Deficit Score | Significant Improvement | [5] |

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This protocol describes the intraluminal suture method to induce transient focal cerebral ischemia.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

4-0 nylon monofilament suture with a rounded tip

-

Microvascular clips

-

Surgical microscope

-

Laser Doppler flowmeter

Procedure:

-

Anesthetize the rat and maintain body temperature at 37°C.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and place a temporary ligature around the CCA.

-

Insert the nylon suture into the ECA lumen and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

-

Confirm the occlusion by monitoring a >70% reduction in cerebral blood flow using a laser Doppler flowmeter placed on the skull over the MCA territory.

-

After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow reperfusion.

-

Close the incision and allow the animal to recover.

dot

Caption: Experimental workflow for the tMCAO procedure in rats.

Measurement of Cerebral Blood Flow

Laser Doppler flowmetry is a common technique for real-time, continuous monitoring of relative changes in cerebral blood flow.

Procedure:

-

Following the initial surgical preparation for tMCAO, a small area of the skull overlying the MCA territory is thinned until it is translucent.

-

A laser Doppler probe is placed perpendicular to the thinned skull, ensuring it does not compress the underlying tissue.

-

The probe is connected to a flowmeter to record baseline cerebral blood flow.

-

Continuous recordings are taken throughout the MCAO and reperfusion phases to monitor changes relative to the baseline.

Quantification of 20-HETE Levels

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for the quantification of 20-HETE in biological samples.

Procedure:

-

Harvest brain tissue from the ischemic hemisphere at the desired time point.

-

Homogenize the tissue in a suitable buffer and perform lipid extraction using a solvent system (e.g., Folch method).

-

The lipid extract is then subjected to solid-phase extraction for further purification.

-

The purified sample is analyzed by LC-MS. A C18 reverse-phase column is typically used for chromatographic separation.

-

Mass spectrometry is performed in the negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of 20-HETE.

-

Quantification is achieved by comparing the peak area of 20-HETE in the sample to a standard curve generated with known amounts of a 20-HETE standard.

Assessment of Infarct Volume

2,3,5-triphenyltetrazolium chloride (TTC) staining is a widely used method to visualize and quantify the extent of ischemic damage.

Procedure:

-

At the end of the experiment (e.g., 24 hours post-reperfusion), euthanize the animal and perfuse the brain with saline.

-

Remove the brain and slice it into coronal sections of uniform thickness (e.g., 2 mm).

-

Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline at 37°C for 15-30 minutes in the dark.

-

Viable tissue, containing intact mitochondrial dehydrogenase enzymes, will stain red, while the infarcted tissue will remain white.

-

Capture digital images of the stained sections.

-

The infarct area in each slice is measured using image analysis software, and the total infarct volume is calculated by integrating the infarct areas of all slices.

Clinical Development

As of the latest available information, detailed results from a dedicated Phase I clinical trial of this compound (N-(3-chloro-4-morpholin-4-yl)phenyl-N'-hydroxyimidoformamide) for the treatment of ischemic stroke in humans have not been publicly disclosed. Early reports indicated that the compound was undergoing Phase I development by Taisho Pharmaceutical. Further information regarding its safety, tolerability, and pharmacokinetic profile in humans is required to ascertain its clinical potential.

Conclusion

This compound, a selective inhibitor of 20-HETE synthesis, has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. Its mechanism of action, centered on the reduction of the potent vasoconstrictor 20-HETE, leads to improved cerebral microcirculation and a subsequent decrease in infarct volume. The compelling preclinical data underscore the therapeutic potential of targeting the 20-HETE pathway in acute ischemic stroke. However, the progression of this compound into and through clinical development will be crucial in determining its ultimate utility in a clinical setting.

References

- 1. Beneficial effects of a new 20-hydroxyeicosatetraenoic acid synthesis inhibitor, this compound [N-(3-chloro-4-morpholin-4-yl) phenyl-N'-hydroxyimido formamide], on hemorrhagic and ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of 2,3,5-triphenyltetrazolium chloride as a stain for detection and quantification of experimental cerebral infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of a new inhibitor of the synthesis of 20-HETE on cerebral ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to TS-011: A Selective 20-HETE Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and preclinical evaluation of TS-011, a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis.

Core Compound Details: Chemical Structure and Properties of this compound

This compound, with the chemical name N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide, is a small molecule inhibitor of 20-HETE synthesis. Its chemical structure and key identifiers are detailed below.

Chemical Structure:

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide |

| CAS Number | 339071-18-0 |

| Molecular Formula | C₁₁H₁₄ClN₃O₂ |

| Molecular Weight | 255.7 g/mol |

| SMILES | O=N/C=N/c1ccc(N2CCOCC2)c(Cl)c1 |

| InChI | InChI=1S/C11H14ClN3O2/c12-10-7-9(13-8-14-17)1-2-11(10)15-3-5-16-6-4-15/h1-2,7-8,17H,3-6H2,(H,13,14) |

Mechanism of Action: Inhibition of 20-HETE Synthesis

This compound exerts its pharmacological effects through the selective inhibition of the synthesis of 20-HETE, a potent vasoconstrictor. 20-HETE is a metabolite of arachidonic acid, produced by the action of cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.

The 20-HETE Signaling Pathway in Cerebral Ischemia

In the context of cerebral ischemia, the production of 20-HETE is upregulated. This increase in 20-HETE contributes to the pathophysiology of stroke by causing vasoconstriction of cerebral blood vessels, which can exacerbate ischemic damage. The signaling cascade is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by CYP4A/4F enzymes to produce 20-HETE. 20-HETE then acts on vascular smooth muscle cells to induce vasoconstriction.

Preclinical Efficacy and Quantitative Data

This compound has demonstrated significant efficacy in animal models of stroke, primarily through the inhibition of 20-HETE synthesis, leading to a reduction in infarct volume and improved neurological outcomes.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| Human Renal Microsomes (20-HETE synthesis) | 8.42 |

| Rat Renal Microsomes (20-HETE synthesis) | 9.19 |

| CYP4F2 | 30.4 |

| CYP4F3A | 42.6 |

| CYP4F3B | 43.0 |

| CYP4A11 | 188 |

| CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | >60,000 |

Table 3: Preclinical Efficacy of this compound in Rodent Stroke Models

| Animal Model | Dose | Route of Administration | Key Findings | Reference |

| Rat MCAO | 0.01 - 1.0 mg/kg/hr | Intravenous | Reduced infarct volume by ~40% | [1] |

| Mouse MCAO | 0.3 mg/kg | Intravenous | Improved cerebral microcirculatory autoregulation, reduced infarct volume | [2][3] |

| Rat MCAO | 0.1 and 0.3 mg/kg (every 6 hrs) | Intravenous | Continuously reduced brain 20-HETE levels, improved long-term neurological and functional outcomes | [4] |

Experimental Protocols

Chemical Synthesis of this compound

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used experimental model of focal cerebral ischemia. The following is a generalized protocol for the transient MCAO model in rats.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

4-0 nylon monofilament with a rounded tip

-

Heating pad to maintain body temperature

-

Laser Doppler flowmeter

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Temporarily clamp the CCA and ICA.

-

Make a small incision in the ECA stump.

-

Introduce the 4-0 nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). Occlusion is typically confirmed by a significant drop in cerebral blood flow as measured by laser Doppler flowmetry.

-

After the desired period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

-

Close the incisions and allow the animal to recover.

-

Administer this compound or vehicle at the desired doses and time points post-occlusion.

-

Assess neurological deficits and infarct volume at predetermined time points. Infarct volume can be measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

In Vitro 20-HETE Synthesis Inhibition Assay

This assay is used to determine the inhibitory potency of this compound on the synthesis of 20-HETE in a cell-free system.

Materials:

-

Human or rat renal microsomes (or recombinant CYP4A/4F enzymes)

-

Arachidonic acid (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

This compound at various concentrations

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

LC-MS/MS system for quantification of 20-HETE

Procedure:

-

Prepare a reaction mixture containing the microsomal protein (or recombinant enzyme), NADPH regenerating system, and this compound at various concentrations in the incubation buffer.

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., a strong acid).

-

Extract the metabolites from the reaction mixture.

-

Quantify the amount of 20-HETE produced using a validated LC-MS/MS method.

-

Calculate the percent inhibition of 20-HETE synthesis at each concentration of this compound and determine the IC₅₀ value.

Conclusion

This compound is a highly potent and selective inhibitor of 20-HETE synthesis with demonstrated efficacy in preclinical models of ischemic stroke. Its mechanism of action, targeting the vasoconstrictor 20-HETE, presents a promising therapeutic strategy for the treatment of stroke. Further research and clinical development are warranted to fully evaluate the therapeutic potential of this compound in humans.

References

In-Depth Technical Guide to the Discovery and Synthesis of TS-011 (Belizatinib)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of TS-011, also known as belizatinib (formerly TSR-011). Belizatinib is a potent, orally available, dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK) A, B, and C. Developed by TESARO, it showed promise in preclinical studies for treating cancers with ALK or TRK gene rearrangements, including those resistant to existing inhibitors. Despite a favorable safety profile in early clinical trials, its development was discontinued due to the competitive landscape and limited clinical activity. This document details the scientific journey of belizatinib, offering valuable insights for researchers in oncology and drug development.

Discovery and Rationale

Belizatinib was developed as a next-generation tyrosine kinase inhibitor (TKI) to address the challenges of resistance to first-generation ALK inhibitors in non-small cell lung cancer (NSCLC) and to target TRK fusions, which are oncogenic drivers in a variety of solid tumors.

Anaplastic lymphoma kinase (ALK) gene rearrangements are known oncogenic drivers in NSCLC.[1] Tropomyosin receptor kinases (TRKs), encoded by the NTRK1, NTRK2, and NTRK3 genes, are a family of receptor tyrosine kinases that, when fused with other genes, can lead to uncontrolled cell growth and proliferation.[2] The discovery of belizatinib was driven by the need for a single agent that could potently inhibit both ALK and the entire family of TRK kinases (pan-TRK), including in tumors that had developed resistance to other ALK inhibitors.[1] Preclinical studies demonstrated that belizatinib was active against tumors with crizotinib-resistant ALK mutations.[1]

Chemical Synthesis

The chemical synthesis of belizatinib (TSR-011) is detailed in patent WO2011140520 A1. The synthesis is a multi-step process involving the construction of the core benzimidazole scaffold followed by the addition of the piperidine and benzamide moieties.

Experimental Protocol: Synthesis of Belizatinib

This protocol is a summarized representation of the synthesis described in the patent literature. Researchers should consult the original patent for complete experimental details, including reagent quantities, reaction conditions, and purification methods.

Step 1: Synthesis of the Benzimidazole Core The synthesis begins with the construction of the substituted benzimidazole core. This typically involves the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid or its derivative.

Step 2: Functionalization of the Benzimidazole Core The benzimidazole core is then functionalized to allow for the attachment of the piperidine and cyclohexyl groups. This may involve N-alkylation and the introduction of a reactive group at the 6-position.

Step 3: Coupling with the Piperidine Moiety The functionalized benzimidazole is coupled with 4-(2-hydroxypropan-2-yl)piperidine. This is typically achieved through a nucleophilic substitution or reductive amination reaction.

Step 4: Coupling with the Cyclohexyl Moiety and Final Amide Formation The final key step involves the coupling of the benzimidazole-piperidine intermediate with a cyclohexyl derivative bearing a protected amine and a carboxylic acid. The synthesis is completed by the formation of the final amide bond with 4-fluorobenzoic acid.

Note: The synthesis involves multiple protection and deprotection steps to ensure the correct regioselectivity and to prevent unwanted side reactions. Purification at each step is crucial to obtain the final compound with high purity.

Mechanism of Action

Belizatinib is a dual inhibitor that targets the ATP-binding pocket of both ALK and TRK receptor tyrosine kinases.[3] By binding to these kinases, belizatinib prevents their phosphorylation and subsequent activation of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.

ALK Signaling Pathway

In cancers driven by ALK gene rearrangements, the resulting fusion proteins lead to constitutive activation of the ALK kinase domain. This triggers a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell growth and survival. Belizatinib inhibits the initial step of this cascade by blocking ALK autophosphorylation.

References

An In-depth Technical Guide to the Target Identification and Validation of TS-011

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The designation "TS-011" refers to at least two distinct investigational compounds with different molecular targets, mechanisms of action, and therapeutic indications. This technical guide provides a comprehensive overview of the target identification and validation for both entities to clarify their respective preclinical and clinical profiles.

The first, This compound (N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide) , is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, investigated for its potential in treating ischemic stroke. The second, TSR-011 (belizatinib) , is a dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin-related Kinase (TRK), evaluated for its application in oncology.

This document details the scientific rationale for targeting these pathways, the experimental methodologies employed for target validation, quantitative data from key studies, and the relevant signaling pathways.

Part 1: this compound - A Selective 20-HETE Synthesis Inhibitor

Target Identification

The primary molecular target of this compound (N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide) is the enzymatic machinery responsible for the synthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and pro-inflammatory eicosanoid produced from arachidonic acid.[1] Its synthesis is primarily catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families. Elevated levels of 20-HETE are implicated in the pathophysiology of cerebral vasospasm and ischemia-reperfusion injury following a stroke.[2][3] Therefore, inhibiting 20-HETE synthesis was identified as a promising therapeutic strategy to mitigate the detrimental effects of cerebral ischemia.

Target Validation

Validation of 20-HETE synthesis as a therapeutic target for stroke was established through multiple lines of evidence:

-

Pathophysiological Relevance: Increased levels of 20-HETE in the brain were observed following transient focal cerebral ischemia in animal models.[4]

-

Pharmacological Inhibition: Administration of this compound in animal models of stroke demonstrated a reduction in infarct volume and improved neurological outcomes.[1][3][4] Specifically, this compound was shown to inhibit the elevation of brain and plasma 20-HETE levels post-ischemia.[3]

-

Mechanism of Action: this compound administration in a mouse model of stroke improved the autoregulation of microcirculation in the peri-infarct area, preventing both the initial decrease and subsequent excessive increase in cerebral blood flow velocities after reperfusion.[1]

Quantitative Data Summary

| Parameter | Value | Species/System | Reference |

| In vivo Efficacy | 40% reduction in infarct volume | Mouse model of MCAO | [1] |

| In vivo Dosing | 0.3 mg/kg, i.v. infusion | Mouse model of MCAO | [1] |

| In vivo Dosing | 0.1 and 0.3 mg/kg at 6-h intervals | Rat model of MCAO | [4] |

Signaling Pathway

20-HETE exerts its biological effects through complex signaling cascades. It acts as a vasoconstrictor by depolarizing vascular smooth muscle cells through the blockade of K+ channels.[2] This process involves the activation of several downstream pathways, including Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPK), and Rho Kinase.[2][5] More recently, the G-protein coupled receptor GPR75 has been identified as a receptor for 20-HETE, mediating its effects through Gαq/PLC/PKC and c-Src/EGFR/NF-κB signaling pathways.[6][7] Inhibition of 20-HETE synthesis by this compound is expected to attenuate these pathological signaling events.

Experimental Protocols

1.5.1 Microsomal 20-HETE Synthesis Inhibition Assay

This in vitro assay is used to determine the inhibitory effect of a compound on the enzymatic activity of CYP4A/4F.

-

Materials:

-

Microsomes (from human liver or kidney, or recombinant systems expressing specific CYP enzymes).

-

Arachidonic acid (substrate).

-

NADPH (cofactor).

-

This compound or other test compounds.

-

Potassium phosphate buffer (pH 7.4).

-

2 N HCl (to terminate the reaction).

-

Organic solvents for extraction (e.g., ethyl acetate).

-

LC-MS/MS system for analysis.

-

-

Procedure:

-

Pre-incubate microsomes (0.1 to 0.5 mg of protein) with various concentrations of this compound or vehicle control in potassium phosphate buffer for 5 minutes at 37°C.[2]

-

Add arachidonic acid (e.g., 100 µmol/L) to the mixture.[2]

-

Initiate the reaction by adding 1 mmol/L of NADPH.[2]

-

Incubate the reaction mixture for a defined period (e.g., 8 to 40 minutes) at 37°C.[2]

-

Terminate the reaction by adding 20 µL of 2 N HCl.[2]

-

Extract the metabolites using an organic solvent.

-

Evaporate the solvent and reconstitute the sample in an appropriate mobile phase.

-

Analyze the formation of 20-HETE using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition compared to the vehicle control and determine the IC50 value.

-

Part 2: TSR-011 (Belizatinib) - A Dual ALK/TRK Inhibitor

Target Identification

TSR-011 (belizatinib) was developed as a dual inhibitor of two families of receptor tyrosine kinases: Anaplastic Lymphoma Kinase (ALK) and Tropomyosin-related Kinases (TRK A, B, and C).[8][9]

-

ALK: Aberrant ALK signaling, often due to chromosomal rearrangements (e.g., EML4-ALK in non-small cell lung cancer - NSCLC), gene amplifications, or activating mutations, is a known oncogenic driver in various cancers.[10][11] This leads to constitutive activation of the kinase and downstream pro-proliferative and anti-apoptotic signaling.

-

TRK: The TRK family of receptors (encoded by NTRK genes) and their neurotrophin ligands are crucial for neuronal development.[12] Gene fusions involving NTRK1, NTRK2, or NTRK3 result in the formation of chimeric proteins with constitutively active kinase domains, which act as oncogenic drivers in a wide range of tumor types.[13]

The rationale for dual inhibition stems from the desire to target multiple oncogenic pathways and potentially overcome resistance mechanisms.

Target Validation

The validation of ALK and TRK as targets for cancer therapy is well-established:

-

Genetic Evidence: The identification of activating ALK and NTRK gene fusions in various cancers provided strong genetic validation of their role as oncogenic drivers.

-

Preclinical Models: TSR-011 demonstrated potent, nanomolar inhibition of wild-type ALK in vitro and in ALK-dependent cellular models.[10] It also showed activity against ALK mutations that confer resistance to other inhibitors like crizotinib.[10]

-

Clinical Efficacy: The dramatic and often durable responses observed in patients with ALK- or NTRK-fusion positive cancers treated with selective inhibitors have provided definitive clinical validation for targeting these kinases. Although the development of TSR-011 was discontinued, its initial clinical trial did show signs of activity.[8][9]

Quantitative Data Summary

| Parameter | Value | Target/System | Reference |

| Preclinical Data | |||

| IC50 | 0.7 nM | Wild-type recombinant ALK kinase | |

| IC50 | <3 nM | Pan-TRK | |

| Clinical Trial Data (NCT02048488) | |||

| Recommended Phase 2 Dose (RP2D) | 40 mg every 8 hours (Q8h) | Patients with advanced solid tumors | [8][9] |

| Objective Response | 6 partial responses in 14 ALK inhibitor-naïve NSCLC patients | ALK+ NSCLC | [8][9] |

| Disease Stabilization | 8 cases of stable disease in 14 ALK inhibitor-naïve NSCLC patients | ALK+ NSCLC | [8][9] |

Signaling Pathways

Both ALK and TRK are receptor tyrosine kinases that, upon activation, trigger several key downstream signaling cascades that promote cell growth, proliferation, survival, and metastasis.

-

ALK Signaling: Ligand-independent dimerization of ALK fusion proteins leads to autophosphorylation and activation of pathways including PI3K/AKT, MAPK/ERK, and JAK/STAT.[11]

-

TRK Signaling: Ligand-independent activation of TRK fusion proteins similarly engages downstream pathways such as RAS/MAPK/ERK, PLCγ, and PI3K/Akt.[13]

TSR-011, by inhibiting the kinase activity of both ALK and TRK, blocks the initiation of these oncogenic signaling cascades.

Experimental Protocols

2.5.1 Cellular ALK Phosphorylation Assay

This assay measures the ability of a compound to inhibit the autophosphorylation of ALK in a cellular context, providing a direct measure of target engagement and intracellular potency.

-

Materials:

-

Cancer cell line with endogenous ALK activation (e.g., Karpas-299 T-cell lymphoma cells with NPM-ALK fusion).

-

Cell culture medium and supplements.

-

TSR-011 or other test compounds.

-

Lysis buffer.

-

Antibodies for Sandwich-ELISA: capture antibody against total ALK, detection antibody against phosphorylated ALK (e.g., anti-phospho-tyrosine).

-

ELISA plates and reagents (substrate, stop solution).

-

Plate reader.

-

-

Procedure:

-

Seed the ALK-positive cells (e.g., Karpas-299) in multi-well plates and allow them to adhere or stabilize.

-

Treat the cells with a serial dilution of TSR-011 or vehicle control for a specified period (e.g., 3 hours).

-

After treatment, wash the cells and lyse them to release cellular proteins.

-

Quantify the total protein concentration in each lysate.

-

Perform a Sandwich-ELISA:

-

Coat ELISA plates with a capture antibody for total ALK.

-

Add cell lysates to the wells and incubate to allow ALK protein to bind.

-

Wash the wells to remove unbound proteins.

-

Add a detection antibody that specifically recognizes phosphorylated ALK. This antibody is typically conjugated to an enzyme like HRP.

-

Wash again and add the enzyme substrate.

-

Stop the reaction and measure the signal (e.g., absorbance) using a plate reader.

-

-

The signal is proportional to the amount of phosphorylated ALK. Normalize this to the total amount of ALK (which can be measured in a parallel ELISA with a detection antibody against total ALK) or total protein concentration.

-

Plot the inhibition of ALK phosphorylation against the concentration of TSR-011 to determine the IC50 value.

-

Conclusion

The designation this compound has been used for two distinct therapeutic candidates targeting different pathways in different diseases. This compound (N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide) is a selective inhibitor of 20-HETE synthesis with potential applications in ischemic stroke. In contrast, TSR-011 (belizatinib) is a dual ALK/TRK inhibitor that was investigated as a treatment for cancers harboring ALK or TRK alterations. While the development of TSR-011 was ultimately discontinued, the foundational research and clinical findings contribute to the broader understanding of targeting these oncogenic drivers. This guide provides a clear delineation of their respective target validation, mechanisms, and experimental evaluation, serving as a critical resource for professionals in the field of drug discovery and development.

References

- 1. ahajournals.org [ahajournals.org]

- 2. A Time-Resolved Luminescence Biosensor Assay for Anaplastic Lymphoma Kinase (ALK) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ALK Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 5. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Simvastatin inhibits 20-Hydroxyeicosatetraenoic acid formation: docking and in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. echemi.com [echemi.com]

- 12. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

Pharmacological Profile of TSR-011 (Belizatinib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TSR-011, also known as Belizatinib, is a potent, orally bioavailable small molecule inhibitor targeting both Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[1] It was investigated for the treatment of advanced solid tumors and lymphomas, particularly those harboring ALK or TRK gene rearrangements.[2] Preclinical studies demonstrated its activity against wild-type ALK and clinically relevant resistance mutations. A Phase 1 clinical trial (NCT02048488) established its safety, tolerability, and pharmacokinetic profile, and also showed preliminary signs of anti-tumor activity.[2][3] However, further development of TSR-011 was discontinued due to the competitive landscape of ALK inhibitors and benefit/risk considerations.[2] This guide provides a comprehensive overview of the pharmacological profile of TSR-011, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

Mechanism of Action

TSR-011 is a dual inhibitor of the ALK and TRK families of receptor tyrosine kinases.[2] In various cancers, chromosomal rearrangements can lead to the formation of fusion proteins involving ALK or TRK, resulting in constitutively active kinases that drive oncogenic signaling pathways.[2] These pathways regulate critical cellular processes such as proliferation and survival. TSR-011 competitively binds to the ATP-binding pocket of these kinases, thereby blocking their catalytic activity and inhibiting downstream signaling.

ALK Signaling Pathway

The Anaplastic Lymphoma Kinase (ALK) signaling pathway, when constitutively activated by fusion events (e.g., EML4-ALK in non-small cell lung cancer), promotes cell proliferation and survival through several downstream cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways. TSR-011 inhibits the initial phosphorylation step of this cascade, thereby blocking these downstream oncogenic signals.

TRK Signaling Pathway

The Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, TRKC) are receptors for neurotrophins. Gene fusions involving TRK can also lead to constitutively active kinases that signal through similar downstream pathways as ALK, including the MAPK and PI3K-AKT pathways, to promote tumor growth. TSR-011's inhibition of TRK kinases blocks these signals.

Preclinical Pharmacology

In Vitro Kinase Inhibition

TSR-011 demonstrated potent inhibition of wild-type ALK and TRK kinases in biochemical assays. It also showed significant activity against certain crizotinib-resistant ALK mutations.

| Target Kinase | IC50 (nM) |

| Wild-type ALK | 0.7[1] |

| TRKA | < 3[4] |

| TRKB | < 3[4] |

| TRKC | < 3[4] |

| L1196M ALK mutant | ~200-fold more potent than crizotinib |

| R1275Q ALK mutant | ~10-fold more potent than crizotinib |

IC50: Half-maximal inhibitory concentration.

Cell-Based Assays

TSR-011 showed potent anti-proliferative activity in ALK-dependent cellular models.

In Vivo Animal Models

In preclinical mouse models, oral administration of TSR-011 led to significant tumor growth inhibition in ALK-dependent tumors.

| Animal Model | Dosing | Outcome |

| Karpas-299 tumor xenograft | 60 mg/kg (oral) | Complete ALK inhibition at 8 hours. |

| Mouse models | 60 mg/kg daily (oral) | > 80% tumor growth inhibition. |

Clinical Pharmacology (Phase 1 Study: NCT02048488)

Study Design

This was a Phase 1, open-label, dose-escalation trial in patients with advanced solid tumors and lymphomas with ALK or TRK positivity.[2] The primary objective was to assess the safety and tolerability of TSR-011 and to determine the recommended Phase 2 dose (RP2D).[2]

Pharmacokinetics

Pharmacokinetic parameters were evaluated following oral administration of TSR-011.

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |

| Data not fully provided in public sources |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Safety and Tolerability

The recommended Phase 2 dose (RP2D) was determined to be 40 mg every 8 hours (Q8h).[2] Doses of 320 mg and 480 mg once daily (Q24h) exceeded the maximum tolerated dose (MTD).[2]

Treatment-Emergent Adverse Events (TEAEs) at RP2D (40 mg Q8h)

| Adverse Event | Grade 3-4 Incidence |

| Most Common TEAEs | 3.2 - 6.5% |

Clinical Efficacy

Preliminary anti-tumor activity was observed in ALK inhibitor-naïve patients with ALK-positive non-small cell lung cancer (NSCLC).

| Patient Population | Best Overall Response |

| ALK inhibitor-naïve NSCLC (n=14) | Partial Response: 6 patients |

| Stable Disease: 8 patients |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Representative Protocol)

Note: The specific protocol for TSR-011 is not publicly available. This is a representative protocol for a typical in vitro kinase assay.

-

Reagents and Materials: Recombinant human ALK or TRK kinase, biotinylated peptide substrate, ATP, kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT), TSR-011 (in DMSO), and a detection system (e.g., LanthaScreen™ Eu Kinase Binding Assay or ADP-Glo™ Kinase Assay).

-

Procedure:

-

A serial dilution of TSR-011 is prepared in DMSO and then diluted in kinase reaction buffer.

-

The kinase, peptide substrate, and TSR-011 are added to the wells of a microplate.

-

The kinase reaction is initiated by the addition of ATP.

-

The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., time-resolved fluorescence resonance energy transfer or luminescence).

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of TSR-011, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Representative Protocol)

Note: The specific protocol for TSR-011 is not publicly available. This is a representative protocol for a typical cell-based proliferation assay.

-

Cell Lines: An ALK- or TRK-dependent cancer cell line (e.g., Karpas-299 for ALK).

-

Reagents and Materials: Cell culture medium, fetal bovine serum, penicillin-streptomycin, TSR-011 (in DMSO), and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Procedure:

-

Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

A serial dilution of TSR-011 is prepared in cell culture medium and added to the cells.

-

The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

The cell viability reagent is added to each well, and the plate is incubated according to the manufacturer's instructions.

-

The luminescence, fluorescence, or absorbance is measured using a plate reader.

-

-

Data Analysis: The percentage of cell proliferation inhibition is calculated for each concentration of TSR-011, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

In Vivo Tumor Xenograft Study (Representative Protocol)

Note: The specific protocol for TSR-011 is not publicly available. This is a representative protocol for a typical in vivo xenograft study.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Procedure:

-

An ALK- or TRK-dependent cancer cell line is implanted subcutaneously into the flank of the mice.

-

When tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

TSR-011 is formulated for oral gavage and administered daily at various dose levels. The control group receives the vehicle.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

-

Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Clinical Pharmacokinetic Analysis

-

Sample Collection: Blood samples are collected from patients at pre-defined time points before and after the administration of TSR-011.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

-

Bioanalysis: The concentration of TSR-011 in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated using non-compartmental analysis software.

Conclusion

TSR-011 is a potent dual inhibitor of ALK and TRK kinases that demonstrated promising preclinical activity and a manageable safety profile in a Phase 1 clinical trial. While its clinical development was halted, the data generated from its investigation contribute to the broader understanding of targeting ALK and TRK pathways in oncology and provide a valuable case study for drug development professionals. The information presented in this guide serves as a comprehensive resource for researchers and scientists interested in the pharmacological profile of this compound.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

Ambiguity in "TS-011" Designation Requires Further Clarification for In-Depth Technical Guide

An initial investigation into the solubility and stability of a compound designated "TS-011" has revealed that this identifier is not unique and is associated with several distinct therapeutic agents in development. This ambiguity makes it impossible to provide a singular, in-depth technical guide without further specification from the user.

A literature and database search has identified at least five different investigational therapies referred to as "this compound" or a similar variant, each with a unique mechanism of action and therapeutic target. The specific data on solubility and stability, crucial for researchers, scientists, and drug development professionals, would be entirely different for each of these compounds.

The identified compounds include:

-

N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide (this compound): A selective inhibitor of 20-Hydroxyeicosatetraenoic acid (20-HETE) synthesis.[1]

-

MYTX-011: A cMET-targeting antibody-drug conjugate (ADC) for non-small cell lung cancer, which is currently in Phase 1 clinical trials.[2]

-

FT011: A first-in-class oral therapy targeting the GPR68 receptor for the treatment of chronic fibrosis. This compound has received Fast Track Designation from the U.S. Food and Drug Administration for systemic sclerosis.[3]

-

LEU011: A lateral CAR-T cell therapy targeting NKG2D stress ligands for the treatment of solid tumors.[4]

-

TSR-011-isomer: A chemical entity listed in the PubChem database with computed properties but no available experimental data.[5]

The nature of these substances ranges from small molecules (N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide and FT011) to complex biologics like an antibody-drug conjugate (MYTX-011) and a cell therapy (LEU011). The experimental protocols for determining solubility and stability, as well as the relevant signaling pathways, are fundamentally different for each of these modalities.

To proceed with the user's request for a detailed technical guide, it is imperative to identify which of these "this compound" compounds is the subject of interest. Without this clarification, any attempt to create a comprehensive whitepaper would be speculative and could lead to the dissemination of incorrect and irrelevant information.

Therefore, we request the user to provide more specific details about the "this compound" they are researching, such as its therapeutic class, mechanism of action, or the developing institution, to ensure the delivery of an accurate and relevant technical guide.

References

- 1. This compound | CAS 339071-18-0 | TargetMol | Biomol.com [biomol.com]

- 2. ascopubs.org [ascopubs.org]

- 3. Certa Therapeutics’ FT011 Granted US FDA Fast Track for the Treatment of Systemic Sclerosis – Certa Therapeutics [certatherapeutics.com]

- 4. Leucid Bio Provides Update on Phase I/IIa AERIAL Trial Evaluating Lateral CAR-T LEU011 for the Treatment of Solid Tumours [prnewswire.com]

- 5. TSR-011-isomer | C33H43F2N5O3 | CID 57329726 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early-Stage Research of TS-011

For Researchers, Scientists, and Drug Development Professionals

Abstract

TS-011 is a small molecule inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, which has been investigated for its therapeutic potential in ischemic stroke. Early-stage research, primarily in preclinical animal models, has demonstrated that this compound can reduce infarct volume, improve neurological outcomes, and modulate cerebral blood flow. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, detailing its mechanism of action, key experimental findings, and the methodologies employed in its evaluation. The information is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and stroke therapy development.

Core Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting the synthesis of 20-HETE, a potent vasoconstrictor derived from arachidonic acid.[1][2] The synthesis of 20-HETE is catalyzed by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[2][3] In the context of cerebral ischemia, the levels of 20-HETE are elevated, contributing to the impairment of cerebral autoregulation and exacerbating ischemic injury.[1][4] By blocking 20-HETE production, this compound helps to mitigate these detrimental effects.[1]

Signaling Pathway of this compound in Ischemic Stroke

Caption: Mechanism of action of this compound in mitigating ischemic stroke injury.

Preclinical Efficacy in Stroke Models

The neuroprotective effects of this compound have been predominantly studied in rodent and primate models of ischemic stroke, primarily utilizing the transient middle cerebral artery occlusion (t-MCAO) model.

Reduction of Infarct Volume

Consistent findings across multiple studies demonstrate that administration of this compound significantly reduces the volume of cerebral infarction following ischemia-reperfusion injury.

| Animal Model | This compound Dose | Administration Time | Infarct Volume Reduction | Reference |

| Rat (t-MCAO) | 0.01 - 1.0 mg/kg/hr | Immediately after reperfusion | ~40% | [1][5] |

| Rat (t-MCAO) | 0.1 mg/kg/hr | 1, 2, and 4 hours post-MCAO | Significant reduction | [1] |

| Monkey (Thromboembolic) | 0.3 mg/kg bolus + 1.0 mg/kg/hr infusion | Post-embolization | Trend towards reduction | [5] |

Improvement of Neurological Deficits

In addition to reducing the infarct size, this compound has been shown to improve neurological function in animal models of stroke.

| Animal Model | This compound Dose | Assessment | Outcome | Reference |

| Rat (t-MCAO) | 1.0 mg/kg/hr for 1 hr, then 0.3 mg/kg/day for 7 days | Sensory and motor function tests | ~30% reduction in sensory deficit score; 3-fold increase in rota-rod time; 5-fold decrease in balance beam time | [1][5] |

| Monkey (Thromboembolic) | 0.3 mg/kg bolus + 1.0 mg/kg/hr infusion | Neurological deficit score | Significant improvement | [1][5] |

Effects on Cerebral Blood Flow

This compound has been observed to improve microcirculatory autoregulation in the peri-infarct region.[4] It has been shown to inhibit both the decrease and subsequent increase in blood flow velocities in peri-infarct microvessels, maintaining them at control levels for up to 24 hours after reperfusion.[4]

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (t-MCAO) Model in Rats

This surgical model is a standard method for inducing focal cerebral ischemia.

Caption: Workflow for the transient Middle Cerebral Artery Occlusion (MCAO) model in rats.

Detailed Steps:

-

Anesthesia: The rat is anesthetized, typically with isoflurane.

-

Surgical Preparation: A midline incision is made in the neck to expose the carotid artery bifurcation.

-

Vessel Isolation: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully isolated.

-

Occlusion: A specialized filament is introduced into the ICA via the ECA stump and advanced to the origin of the middle cerebral artery (MCA) to induce ischemia.

-

Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.

-

Closure: The surgical wound is closed, and the animal is allowed to recover.

Infarct Volume Measurement (TTC Staining)

2,3,5-triphenyltetrazolium chloride (TTC) staining is used to differentiate between viable and infarcted brain tissue.

Protocol:

-

Brain Extraction: At a predetermined time point post-MCAO (e.g., 24 or 48 hours), the animal is euthanized, and the brain is removed.

-

Slicing: The brain is sectioned into coronal slices of uniform thickness (e.g., 2 mm).

-

Staining: The slices are incubated in a 2% TTC solution at 37°C for approximately 15-30 minutes.

-

Imaging and Analysis: Viable tissue stains red, while the infarcted tissue remains white. The slices are photographed, and the infarct area is measured using image analysis software. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.

Neurological Deficit Scoring

A battery of behavioral tests is used to assess neurological function.

Modified Neurological Severity Score (mNSS): This is a composite scoring system that evaluates motor, sensory, balance, and reflex functions. The total score ranges from 0 (no deficit) to 18 (maximal deficit).

Rota-rod Test: This test assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod.

Balance Beam Test: This test evaluates motor coordination and balance by measuring the time it takes for an animal to traverse a narrow beam.

Measurement of 20-HETE Levels (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method used to quantify 20-HETE levels in biological samples.

Sample Preparation:

-

Brain tissue is homogenized in a suitable solvent (e.g., a mixture of methanol and water).

-

The homogenate is centrifuged to precipitate proteins.

-

The supernatant containing the analytes is collected.

-

A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is often employed to further purify and concentrate the sample.

LC-MS/MS Analysis:

-

The prepared sample is injected into an LC system for separation of 20-HETE from other components.

-

The eluent from the LC is introduced into a mass spectrometer for detection and quantification of 20-HETE based on its specific mass-to-charge ratio.

Safety and Toxicology

While detailed public data on the formal safety and toxicology studies of this compound is limited, preclinical efficacy studies have reported no adverse effects on physiological parameters such as blood pressure at therapeutic doses in rats.[4] Comprehensive non-clinical safety and toxicology assessments are a standard and critical component of drug development prior to human clinical trials. These studies typically evaluate a range of potential toxicities, including acute and chronic effects, genotoxicity, and safety pharmacology.

Conclusion

The early-stage research on this compound provides a strong preclinical rationale for its development as a potential therapeutic agent for ischemic stroke. Its targeted mechanism of action, focused on the inhibition of the vasoconstrictor 20-HETE, has been shown to translate into significant neuroprotection in relevant animal models. The data summarized in this guide, including the detailed experimental protocols, offer a foundational understanding for further research and development in this promising area of stroke therapy. While a Phase I clinical trial for this compound has been mentioned as being underway, published data from this trial are not yet available.[6]

References

- 1. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]

- 2. Measuring infarct size by the tetrazolium method [southalabama.edu]

- 3. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.6. Quantification of infarct volume [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Vasoactive Potential: A Technical Guide to the Biological Activity of TS-011

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biological activities of TS-011, a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. By elucidating its mechanism of action and summarizing key preclinical findings, this document serves as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for ischemic stroke and other vascular disorders.

Core Mechanism of Action

This compound is a competitive inhibitor of the enzymes responsible for the synthesis of 20-HETE from arachidonic acid, primarily cytochrome P450 enzymes of the CYP4A and CYP4F families.[1][2] 20-HETE is a significant lipid signaling molecule that acts as a potent vasoconstrictor by blocking potassium channels in vascular smooth muscle cells.[2] By selectively inhibiting 20-HETE production, this compound effectively counteracts this vasoconstriction, leading to improved blood flow in preclinical models of vascular disease.[2]

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in the arachidonic acid cascade and its effect on vascular tone.

Quantitative Biological Activity of this compound

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Potency

| Parameter | Value | Description |

| EC₅₀ | <10 nM | Potency as a competitive inhibitor of 20-HETE formation.[2] |

Table 2: In Vivo Efficacy in Ischemic Stroke Models

| Animal Model | Dosage | Key Findings |

| Mouse | 0.3 mg/kg, intravenous infusion | - Inhibited the reduction in blood flow velocities at 1 and 7 hours after reperfusion.- Reduced infarct volume by almost 40%.[3] |

| Rat | Not specified in available abstracts | - Reduced infarct volume in a transient middle cerebral artery occlusion (MCAO) model.[1][4] |

| Monkey | In combination with tissue plasminogen activator | - Improved neurological outcomes in a stroke model.[4] |

Table 3: In Vivo Efficacy in a Vasospasm Model

| Animal Model | Dosage | Key Findings |

| Dog | 1 mg/kg, intravenous | - Significantly increased the diameter of the basilar artery by 39% in a model of delayed vasospasm.[3] |

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's biological activity, detailed methodologies for key experiments are provided below.

Mouse Model of Ischemic Stroke

-

Model: Stroke was induced in male C57BL/6J mice via transient occlusion of the middle cerebral artery (MCAO) followed by photothrombosis.[3]

-

Treatment: this compound (0.3 mg/kg) or a vehicle was administered via intravenous infusion for 1 hour, with infusions repeated every 6 hours.[3]

-

Endpoint Measurement: Cerebral blood flow velocity and the vascular perfusion area of the peri-infarct microvessels were quantified using in vivo two-photon imaging.[3] Infarct volume was also measured.[3]

Rat Model of Ischemic Stroke

-

Model: A transient middle cerebral artery occlusion (MCAO) model of ischemic stroke was utilized in rats.[1]

-

Treatment: this compound or a vehicle was administered 60 minutes after the occlusion of the MCA.[1]

-

Endpoint Measurement: Infarct volumes were assessed 24 hours after MCAO.[1]

Dog Model of Delayed Vasospasm

-

Model: Delayed vasospasm was induced in dogs using a dual hemorrhage model of subarachnoid hemorrhage.[3]

-

Treatment: A single intravenous dose of this compound (1 mg/kg) was administered.[3]

-

Endpoint Measurement: The diameter of the basilar artery was measured to assess the reversal of vasospasm.[3]

Experimental Workflow

Caption: Generalized workflow for preclinical evaluation of this compound's biological activity.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for conditions characterized by cerebral vasoconstriction and ischemia. Its potent and selective inhibition of 20-HETE synthesis translates to robust improvements in cerebral blood flow and a reduction in infarct size in various preclinical models. The data presented in this guide provide a solid foundation for further research and development of this compound as a novel treatment for ischemic stroke and related vascular pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target | MDPI [mdpi.com]

Homology of TS-011 to Known Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TS-011, identified by the CAS Number 339071-18-0, is a potent and selective small molecule inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. Its primary mechanism of action involves the targeted inhibition of cytochrome P450 (CYP) enzymes belonging to the CYP4A and CYP4F subfamilies, which are responsible for the ω-hydroxylation of arachidonic acid to produce 20-HETE. This lipid mediator is implicated in the pathophysiology of various cardiovascular and cerebrovascular diseases, including stroke and hypertension. This technical guide provides an in-depth analysis of this compound, its homology to other known 20-HETE synthesis inhibitors, detailed experimental protocols for its characterization, and a visual representation of its mechanism and related signaling pathways.

Introduction to this compound

This compound, chemically known as N-(3-chloro-4-morpholin-4-yl) phenyl-N'-hydroxyimido formamide, has emerged as a significant pharmacological tool for investigating the roles of 20-HETE in physiological and pathological processes.[1] Its high potency and selectivity for the terminal hydroxylases of arachidonic acid make it a valuable candidate for therapeutic development, particularly in the context of ischemic and hemorrhagic stroke.

Core Data Presentation

Chemical and Pharmacological Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-(3-chloro-4-morpholin-4-yl) phenyl-N'-hydroxyimido formamide | [Miyata et al., 2005] |

| CAS Number | 339071-18-0 | |

| Molecular Formula | C11H14ClN3O2 | |

| Molecular Weight | 255.7 g/mol | |

| Primary Target | 20-HETE Synthesis | [Miyata et al., 2005] |

| Mechanism | Inhibition of CYP4A and CYP4F enzymes | [Miyata et al., 2005] |

In Vitro Inhibitory Activity of this compound

The inhibitory potency of this compound against various human and rat CYP450 isoforms responsible for 20-HETE synthesis has been quantified. The following table summarizes the half-maximal inhibitory concentrations (IC50).

| Enzyme Source/CYP Isoform | IC50 (nM) | Reference |

| Human Renal Microsomes | 8.42 | [Miyata et al., 2005] |

| Rat Renal Microsomes | 9.19 | [Miyata et al., 2005] |

| Human CYP4F2 | 30.4 | [Miyata et al., 2005] |

| Human CYP4F3A | 42.6 | [Miyata et al., 2005] |

| Human CYP4F3B | 43.0 | [Miyata et al., 2005] |

| Human CYP4A11 | 188 | [Miyata et al., 2005] |

This compound demonstrates high selectivity, with IC50 values greater than 60 µM for other CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Homology to Known Compounds

This compound is functionally homologous to other known inhibitors of 20-HETE synthesis. These compounds, while structurally diverse, share the common mechanism of targeting CYP4A and/or CYP4F enzymes.

Structurally and Functionally Homologous Compounds

| Compound Name | Chemical Structure | Key Features | Reference |

| HET0016 | N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | Potent and selective inhibitor of 20-HETE synthesis. | [Miyata et al., 2005] |

| DDMS | Dibromo-dodecenyl-methylsulfimide | A mechanistically different inhibitor of 20-HETE synthesis. | |

| Sesamin | (not shown) | A natural lignan from sesame seeds that selectively inhibits CYP4F2. | [Wu et al., 2009] |

Experimental Protocols

In Vitro 20-HETE Synthesis Inhibition Assay

This protocol outlines the methodology to determine the inhibitory effect of compounds on 20-HETE synthesis in microsomal preparations.

Materials:

-

Human or rat renal/liver microsomes

-

Arachidonic acid (substrate)

-

NADPH (cofactor)

-

Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO)

-

Potassium phosphate buffer (pH 7.4)

-

2 N HCl (to terminate the reaction)

-

Internal standard (e.g., a deuterated 20-HETE analog)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

LC-MS/MS system for analysis

Procedure:

-

Pre-incubate microsomal protein (0.1-0.5 mg) with various concentrations of the test compound or vehicle in potassium phosphate buffer at 37°C for 5 minutes.

-

Add arachidonic acid to the mixture.

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction mixture for a defined period (e.g., 8-40 minutes) at 37°C.

-

Terminate the reaction by adding 2 N HCl.

-

Add an internal standard.

-

Extract the metabolites using an organic solvent.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

Analyze the formation of 20-HETE using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Rat Model

This protocol describes a common method for inducing focal cerebral ischemia to evaluate the neuroprotective effects of compounds like this compound.[2][3][4][5]

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Anesthetic (e.g., isoflurane, chloral hydrate)

-

Surgical instruments

-

Nylon monofilament suture (e.g., 4-0) with a blunted tip

-

Laser Doppler flowmeter

-

Heating pad to maintain body temperature

-

Test compound (e.g., this compound) for administration

Procedure:

-

Anesthetize the rat and maintain its body temperature at 37°C.

-

Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Temporarily clamp the CCA and ICA.

-

Make a small incision in the ECA stump.

-

Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). Occlusion is typically confirmed by a significant drop in cerebral blood flow as measured by a laser Doppler flowmeter.

-

After the desired period of occlusion (e.g., 60 or 90 minutes), withdraw the filament to allow for reperfusion.

-

Administer the test compound or vehicle at the desired time points (e.g., before, during, or after occlusion).

-

Monitor the animal for neurological deficits at various time points post-surgery.

-

At the end of the experiment (e.g., 24 or 48 hours), euthanize the animal and perfuse the brain.

-

Section the brain and stain with a viability stain (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume.

In Vivo Subarachnoid Hemorrhage (SAH) Rat Model

This protocol details the endovascular perforation method to induce SAH for studying the efficacy of therapeutic agents.[6][7][8][9][10]

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Anesthetic

-

Surgical instruments

-

Sharpened nylon monofilament suture

-

Ventilator

-

Physiological monitoring equipment (for blood pressure, heart rate, etc.)

Procedure:

-

Anesthetize and intubate the rat, and maintain physiological parameters within the normal range.

-

Expose the carotid artery bifurcation as described in the MCAO model.

-

Introduce a sharpened nylon monofilament into the ICA via the ECA.

-

Advance the filament until resistance is felt at the level of the anterior cerebral artery/internal carotid artery bifurcation.

-

Perforate the vessel by gently advancing the filament further. Successful perforation is indicated by a sudden drop in blood pressure and an increase in intracranial pressure.

-

Withdraw the filament and close the incisions.

-

Administer the test compound or vehicle as per the study design.

-

Monitor the animals for neurological deficits and mortality.

Mandatory Visualizations

Signaling Pathways

Caption: 20-HETE Signaling Pathway and Points of Inhibition.

Experimental Workflows

Caption: In Vitro 20-HETE Synthesis Inhibition Assay Workflow.

Caption: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model Workflow.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of 20-HETE synthesis, demonstrating significant therapeutic potential in preclinical models of cerebrovascular disease. Its clear mechanism of action and functional homology with other 20-HETE synthesis inhibitors provide a solid foundation for further drug development and research into the pathophysiological roles of 20-HETE. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transient middle cerebral artery occlusion (MCAO) model and animal treatment [bio-protocol.org]

- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Video: Establishing a Subarachnoid Hemorrhage Rat Model Induced by Autologous Blood Injection - Experiment [app.jove.com]

- 7. Rat SAH Model and Drug Administration [bio-protocol.org]

- 8. A magnetic resonance imaging grading system for subarachnoid hemorrhage severity in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of modified prechiasmatic rat model of subarachnoid hemorrhage | Ou | Folia Morphologica [journals.viamedica.pl]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for TS-011 in Cell Culture

Introduction

These application notes provide detailed experimental protocols for the in vitro evaluation of TS-011, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin-related Kinase (TRK) receptors. The information presented is intended for researchers, scientists, and drug development professionals working in the field of oncology. The protocols outlined below are standard methodologies for characterizing the cellular effects of kinase inhibitors.

Note on Compound Identity: Publicly available information primarily refers to TSR-011 (belizatinib) , a dual ALK/TRK inhibitor studied in clinical trials for advanced solid tumors and lymphomas[1][2]. It is presumed that "this compound" refers to this compound. The protocols and data presented are representative for the in vitro characterization of such a kinase inhibitor.

Mechanism of Action

This compound is a small molecule inhibitor that targets the tyrosine kinase activity of ALK and TRK receptors.[1][2] In certain cancers, such as non-small-cell lung cancer (NSCLC), chromosomal rearrangements can lead to the creation of fusion proteins involving the ALK gene, resulting in a constitutively active kinase that drives tumor growth.[2] Similarly, TRK fusions are oncogenic drivers in a variety of tumor types. By blocking the ATP binding site of these kinases, this compound inhibits their downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells harboring these genetic alterations.

Signaling Pathway

The diagram below illustrates the simplified signaling pathway of ALK/TRK and the inhibitory effect of this compound.

Caption: ALK/TRK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.

Materials:

-

ALK-positive cancer cell line (e.g., NCI-H3122 for NSCLC)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control, e.g., 0.1% DMSO).

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization buffer to each well and pipette up and down to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a plate reader.

-

Data Presentation:

| Concentration of this compound (nM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |

| 0 (Vehicle) | 1.25 ± 0.08 | 100% |

| 1 | 1.12 ± 0.06 | 89.6% |

| 10 | 0.88 ± 0.05 | 70.4% |

| 50 | 0.63 ± 0.04 | 50.4% |

| 100 | 0.45 ± 0.03 | 36.0% |

| 500 | 0.15 ± 0.02 | 12.0% |

| 1000 | 0.08 ± 0.01 | 6.4% |

Note: The data above is representative. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be calculated from this data.